Tricyclo(4.1.0.02,7)hept-3-ene, 1,6-dimethyl-
Description
Tricyclo(4.1.0.02,7)hept-3-ene, 1,6-dimethyl- is a unique organic compound characterized by its tricyclic structure. The compound has a molecular formula of C9H12 and a molecular weight of 120.1916 . Its structure consists of three interconnected rings, making it a fascinating subject for chemical research and applications.
Properties
CAS No. |
61772-32-5 |
|---|---|
Molecular Formula |
C9H12 |
Molecular Weight |
120.19 g/mol |
IUPAC Name |
1,6-dimethyltricyclo[4.1.0.02,7]hept-3-ene |
InChI |
InChI=1S/C9H12/c1-8-5-3-4-6-7(8)9(6,8)2/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
FQCJALDCUPRFLM-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC=CC3C1C23C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo(4.1.0.02,7)hept-3-ene, 1,6-dimethyl- typically involves cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions in controlled environments. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: Tricyclo(4.1.0.02,7)hept-3-ene, 1,6-dimethyl- can undergo oxidation reactions, leading to the formation of various oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Tricyclo(4.1.0.02,7)hept-3-ene, 1,6-dimethyl- has several applications in scientific research:
Chemistry: Used as a model compound to study cycloaddition reactions and the stability of tricyclic structures.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the synthesis of advanced materials and as a building block for complex organic compounds.
Mechanism of Action
The mechanism of action of Tricyclo(4.1.0.02,7)hept-3-ene, 1,6-dimethyl- involves its interaction with various molecular targets. The compound’s tricyclic structure allows it to fit into specific binding sites of enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Comparison with Similar Compounds
Tricyclo(4.1.0.02,7)hept-3-ene: A similar compound with a slightly different substitution pattern.
Tricyclo(4.1.0.02,7)heptane: Another tricyclic compound with a different degree of saturation.
Uniqueness: Tricyclo(4.1.0.02,7)hept-3-ene, 1,6-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its reactivity and stability make it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
